N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications across various scientific fields. Its unique structure, combining elements from quinazoline and benzodioxine families, affords it specific chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves a multi-step process:
Formation of the quinazoline core: : The initial step often starts with the cyclization of suitable aniline derivatives under oxidative conditions.
Introduction of the dimethylamino group: : This step is achieved through alkylation reactions, using dimethylamine in the presence of a suitable base.
Construction of the benzodioxine moiety: : This involves the formation of the dioxane ring, typically through cyclization reactions of catechol derivatives.
Sulfonamide formation:
Industrial Production Methods
In an industrial setting, these reactions are optimized for yield and efficiency. This might involve the use of high-pressure reactors, continuous flow synthesis, and catalytic systems to streamline the process and enhance scalability. Solvent selection and temperature control are also critical for maximizing the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of reactions:
Oxidation: : The compound can be oxidized under mild conditions, particularly at the benzylic positions.
Reduction: : Reductive conditions can selectively reduce certain functional groups without affecting the overall structure.
Substitution: : It exhibits typical nucleophilic and electrophilic substitution reactions, especially in the benzodioxine moiety.
Common Reagents and Conditions
Oxidation: : Common reagents include peroxides or metal oxides in solvents like dichloromethane.
Reduction: : Sodium borohydride or catalytic hydrogenation in the presence of palladium on carbon.
Substitution: : Halogenation using N-bromosuccinimide followed by nucleophilic substitution with amines or alkoxides.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced amine or hydroxyl derivatives.
Substitution: : Various substituted benzodioxine or quinazoline derivatives.
Scientific Research Applications
In Chemistry
The compound serves as a building block for synthesizing more complex molecules, useful in medicinal chemistry for drug discovery and development.
In Biology
It exhibits potential as a biochemical probe due to its unique molecular structure, enabling the study of enzyme interactions and cellular pathways.
In Medicine
Preliminary studies suggest it may have therapeutic potential, particularly in modulating receptor activity or inhibiting specific enzymes implicated in disease pathways.
In Industry
Mechanism of Action
The compound's biological activity is often mediated through its interaction with specific molecular targets. For instance, it may inhibit enzymatic activity by binding to the active site or modulate receptor function through allosteric effects. Pathways involved could include signal transduction cascades or metabolic pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Compared to other quinazoline or benzodioxine derivatives, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of these two moieties. This dual nature imparts distinct chemical reactivity and biological activity not commonly observed in simpler analogs.
Similar Compounds
Quinazoline Derivatives: : Typically exhibit pharmacological properties such as kinase inhibition.
Benzodioxine Derivatives: : Often used in the synthesis of natural products and pharmaceuticals.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-22(2)18-19-11-12-9-13(3-5-15(12)20-18)21-27(23,24)14-4-6-16-17(10-14)26-8-7-25-16/h4,6,10-11,13,21H,3,5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQXMYNFXCHQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.